1-bromo-2-(1,1-difluoroethyl)-4-fluorobenzene
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Overview
Description
1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene is an organic compound with the molecular formula C8H6BrF3 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and difluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2-(1,1-difluoroethyl)-4-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of difluoroethyl-fluorobenzene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: 2-(1,1-Difluoroethyl)-4-fluorophenol, 2-(1,1-Difluoroethyl)-4-fluoroaniline.
Oxidation: 2-(1,1-Difluoroethyl)-4-fluorobenzaldehyde, 2-(1,1-Difluoroethyl)-4-fluorobenzoic acid.
Reduction: 2-(1,1-Difluoroethyl)-4-fluorobenzene.
Scientific Research Applications
1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Potential use in the design of novel therapeutic agents due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-bromo-2-(1,1-difluoroethyl)-4-fluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The difluoroethyl group may also influence the compound’s lipophilicity and membrane permeability, affecting its overall biological activity.
Comparison with Similar Compounds
- 1-Bromo-2-(1,1-difluoroethyl)benzene
- 1-Bromo-4-(1,1-difluoroethyl)benzene
- 1-Bromo-3-(1,1-difluoroethyl)benzene
Uniqueness: 1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene is unique due to the specific positioning of the bromine, fluorine, and difluoroethyl groups on the benzene ring. This arrangement can significantly influence its chemical reactivity and interaction with biological targets compared to its analogs.
Properties
CAS No. |
2166995-60-2 |
---|---|
Molecular Formula |
C8H6BrF3 |
Molecular Weight |
239 |
Purity |
95 |
Origin of Product |
United States |
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